molecular formula C19H17Cl2N3O3 B8487110 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-1-(((4-chlorophenyl)amino)carbonyl)-4,5-dihydro-4-methyl-, methyl ester CAS No. 99823-74-2

1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-1-(((4-chlorophenyl)amino)carbonyl)-4,5-dihydro-4-methyl-, methyl ester

Cat. No. B8487110
Key on ui cas rn: 99823-74-2
M. Wt: 406.3 g/mol
InChI Key: DYGFZLXVZHSAOZ-UHFFFAOYSA-N
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Patent
US04863947

Procedure details

An ether solution of 3-(4-chlorophenyl)-4-carbomethoxy-4-methyl-4,5-dihydro-1H-pyrazole (Example O) (approximately 1.8 mole) is treated with 286 g (1.86 mole) of 4-chlorophenyl isocyanate at a rate sufficient to maintain a mild reflux. After stirring for 30 minutes solvent is removed to 2/3 of the volume to afford a semisolid. After cooling in an ice bath solid product is filtered and washed with cold hexane and dried yielding 702 g (95%) of N,3-bis-(4-chlorophenyl)-4-carbomethoxy-4-methyl-4,5-dihydro-1H-pyrazole-1-carboxamide. NMR data was consistent with the structure.
Name
3-(4-chlorophenyl)-4-carbomethoxy-4-methyl-4,5-dihydro-1H-pyrazole
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
286 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:14]([O:16][CH3:17])=[O:15])([CH3:13])[CH2:11][NH:10][N:9]=2)=[CH:4][CH:3]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([N:25]=[C:26]=[O:27])=[CH:21][CH:20]=1>CCOCC>[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][C:26]([N:10]2[CH2:11][C:12]([C:14]([O:16][CH3:17])=[O:15])([CH3:13])[C:8]([C:5]3[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=3)=[N:9]2)=[O:27])=[CH:21][CH:20]=1

Inputs

Step One
Name
3-(4-chlorophenyl)-4-carbomethoxy-4-methyl-4,5-dihydro-1H-pyrazole
Quantity
1.8 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=NNCC1(C)C(=O)OC
Name
Quantity
286 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain a mild reflux
CUSTOM
Type
CUSTOM
Details
is removed to 2/3 of the volume
CUSTOM
Type
CUSTOM
Details
to afford a semisolid
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath solid product
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with cold hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)N1N=C(C(C1)(C)C(=O)OC)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 702 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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